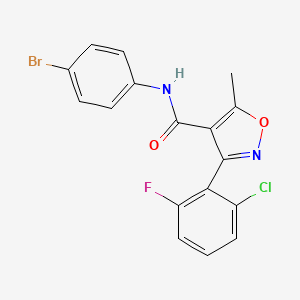
4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide
Descripción general
Descripción
4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'GMX1778' or 'STF-62247' and is a potent inhibitor of NAD+ synthesis.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide involves the inhibition of NAD+ synthesis. NAD+ is an essential cofactor that plays a crucial role in various cellular processes, including energy metabolism, DNA repair, and cell signaling. By inhibiting NAD+ synthesis, this compound disrupts these cellular processes, leading to the inhibition of cancer cell growth and the modulation of metabolic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide have been extensively studied. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and modulate glucose and lipid metabolism. This compound has also been found to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide in lab experiments is its potency and selectivity. It has been found to have a high affinity for its target enzyme, making it an effective inhibitor. However, one of the main limitations of using this compound is its toxicity. It has been found to be toxic to normal cells at high concentrations, making it difficult to use in vivo.
Direcciones Futuras
There are several future directions for the use of 4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide in scientific research. One of the main directions is the development of more potent and selective inhibitors of NAD+ synthesis. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders. Additionally, the use of this compound in combination with other drugs or therapies is also an area of future research.
Conclusion:
In conclusion, 4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its inhibition of NAD+ synthesis has made it an effective inhibitor of cancer cell growth and a potential treatment for metabolic disorders. While it has several advantages, such as its potency and selectivity, it also has limitations, such as its toxicity. Future research should focus on developing more potent and selective inhibitors and investigating the potential applications of this compound in the treatment of other diseases.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells by targeting the NAD+ biosynthesis pathway. This compound has also been studied for its potential applications in the treatment of metabolic disorders such as obesity and diabetes.
Propiedades
IUPAC Name |
4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-11-5-3-10(4-6-11)16-14(18)12-7-2-9(15)8-13(12)17(19)20/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXYJPYVIWGHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxyphenyl)propanamide](/img/structure/B5784394.png)
![methyl {4-[(benzylamino)carbonyl]phenyl}carbamate](/img/structure/B5784412.png)

![4-{[2-(1-naphthylmethoxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5784427.png)
![N-[(4-phenyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5784428.png)
![1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5784437.png)

![methyl [4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5784446.png)
![methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784447.png)
![2-[(3,5-dimethylbenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5784457.png)
![5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5784464.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5784468.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5784483.png)
